2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H10Cl2N2O It is a derivative of quinoline and pyridine, two heterocyclic aromatic organic compounds
Scientific Research Applications
2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Future Directions
The future directions for “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The synthesis methods could also be refined for better efficiency and environmental friendliness .
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride are collagen prolyl-4-hydroxylase and RORγt . Collagen prolyl-4-hydroxylase plays a crucial role in the formation of stable collagen molecules, while RORγt is a nuclear receptor that plays a key role in the regulation of immune responses .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase , thereby affecting collagen formation. The compound also shows excellent potency towards RORγt , which could potentially modulate immune responses.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase disrupts the normal formation of collagen, a key structural protein in various tissues. This could potentially affect tissue integrity and function . The interaction with RORγt could modulate the expression of genes involved in immune responses , potentially affecting immune function.
Pharmacokinetics
Its ability to inhibit collagen prolyl-4-hydroxylase suggests that it can reach its target in sufficient concentrations .
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by the compound can suppress the production of collagen . This could potentially be used to treat conditions characterized by excessive collagen production. The compound’s interaction with RORγt could potentially modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This reaction often employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline and pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, leading to the formation of fused heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and pyridine derivatives, such as:
Uniqueness
What sets 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride apart is its unique combination of the quinoline and pyridine moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications, offering unique reactivity and potential for the development of novel compounds.
Properties
IUPAC Name |
2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O.ClH/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12;/h1-9H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAUUZHNSMNXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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